molecular formula C11H16ClNO4 B2993435 Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride CAS No. 2225144-89-6

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride

Cat. No.: B2993435
CAS No.: 2225144-89-6
M. Wt: 261.7
InChI Key: PNUSXMBASIGORR-UHFFFAOYSA-N
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Description

Evolution of L-DOPA Derivatives in Neuropharmacology

The neurochemical rationale for L-DOPA derivatives stems from the pathophysiology of Parkinson’s disease, characterized by the degeneration of nigrostriatal dopaminergic neurons. Following the isolation of L-DOPA from Vicia faba seedlings in 1910–1913, its metabolic conversion to dopamine (DA) via L-amino acid decarboxylase became a cornerstone of DA replacement therapy. Early clinical trials in the 1960s established L-DOPA’s efficacy in alleviating motor deficits, yet its pharmacokinetic challenges—including peripheral metabolism and limited BBB permeability—prompted the exploration of derivatives.

Levodopa methyl ester hydrochloride arose from systematic efforts to improve L-DOPA’s bioavailability. Unlike unmodified L-DOPA, which relies on active transport across the BBB via large neutral amino acid transporters, esterification increases lipophilicity, facilitating passive diffusion. This structural modification also mitigates first-pass metabolism by reducing susceptibility to decarboxylase enzymes in the gastrointestinal tract and liver. Preclinical studies in the 1970s revealed that the methyl ester derivative achieved higher central DA concentrations than L-DOPA at equivalent doses, underscoring its potential as a prodrug.

Table 1: Comparative Properties of L-DOPA and Methyl Ester Derivative

Property L-DOPA Levodopa Methyl Ester Hydrochloride
Molecular Weight (g/mol) 197.19 263.68
BBB Permeability Moderate (carrier-mediated) High (passive diffusion)
Plasma Half-Life 1–2 hours 2–3 hours
Metabolic Stability Low (peripheral decarboxylation) High (resistant to decarboxylase)

Sources:

Emergence of Ester Prodrug Strategies for Blood-Brain Barrier Penetration

Ester prodrug design emerged as a pivotal strategy to overcome the BBB’s selective permeability, which restricts >98% of small-molecule therapeutics. For L-DOPA, esterification with methyl or ethyl groups masks polar carboxylic acid and catechol functionalities, enhancing lipid solubility. This approach aligns with broader prodrug principles, where transient chemical modifications improve pharmacokinetics without altering pharmacological targets.

Levodopa methyl ester hydrochloride exemplifies this paradigm. In vitro studies demonstrated that its partition coefficient (logP) exceeds L-DOPA by 1.5–2.0 units, correlating with a 3-fold increase in BBB permeability in rodent models. Crucially, esterase enzymes in the brain hydrolyze the prodrug to release L-DOPA, ensuring site-specific activation. This compartmentalized metabolism minimizes peripheral DA synthesis, reducing adverse effects such as nausea and hypotension.

Table 2: Key Milestones in Ester Prodrug Development for BBB Penetration

Year Milestone Impact on Neuropharmacology
1977 First report of L-DOPA methyl ester’s antitumor activity Highlighted multifunctional applications beyond Parkinson’s disease
1984 Demonstration of esterase-mediated hydrolysis in brain tissue Validated targeted release mechanism
2017 Phase III trials for intranasal L-DOPA methyl ester Established clinical feasibility of prodrug delivery systems

Sources:

The synergy between ester prodrugs and alternative delivery routes—such as intranasal administration—further optimized therapeutic outcomes. Preclinical data showed that intranasal levodopa methyl ester hydrochloride bypassed hepatic metabolism, achieving 40–50% higher striatal DA levels compared to oral L-DOPA. These advancements underscore the compound’s role in refining dopaminergic therapeutics through molecular innovation.

Properties

IUPAC Name

methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2;/h3-4,6,8,13H,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUSXMBASIGORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride involves several steps. One common method includes the reaction of methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly influence physicochemical properties and bioactivity. Key analogs include:

Table 1: Substituent-Based Comparisons
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Similarity Score Key Properties/Applications
Target Compound 4-OH, 3-OCH₃ C₁₁H₁₆ClNO₄ 261.70* Intermediate for drug synthesis
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate HCl (34260-72-5) 3-OH, 4-OH C₁₀H₁₄ClNO₄ 247.68 0.95 Higher polarity due to two -OH groups; potential antioxidant activity
(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl (37466-29-8) 3-OH C₁₀H₁₄ClNO₃ 231.68 0.93 Reduced steric hindrance; simpler metabolic profile
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl (3728-20-9) 4-OH C₁₀H₁₄ClNO₃ 231.68 0.91 Lower lipophilicity vs. target compound
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl (64282-12-8) 4-F C₁₀H₁₃ClFNO₂ 233.67 Enhanced electronegativity; improved blood-brain barrier penetration

Functional Group Modifications

Amino Acid Backbone and Ester Groups
  • Ethyl vs. Methyl Esters: Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 2361636-60-2) features an ethyl ester and an additional hydroxyl group, reducing hydrolysis rate compared to methyl esters .
  • Nitro Derivatives: (S)-Methyl 2-amino-3-(3-methyl-4-nitrophenyl)propanoate hydrochloride (VE0010216) introduces a nitro group (-NO₂), increasing molecular weight (274.40 g/mol) and reactivity for further reduction or coupling reactions .
Heterocyclic Analogs
  • Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride (CAS 5619-10-3) replaces the phenyl ring with an imidazole group, altering electronic properties and enabling metal coordination or hydrogen bonding .

Biological Activity

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride, also known as a derivative of L-DOPA, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16ClNO4
  • Molecular Weight : 261.7 g/mol
  • CAS Number : 2225144-89-6

The compound features an amino group, a methoxy group, and a hydroxyl group attached to a phenyl ring, contributing to its unique chemical properties and biological activities.

The primary mechanism of action for this compound involves its conversion to L-DOPA, which is subsequently metabolized to dopamine. This process is crucial for neurotransmission in the brain and has implications for conditions such as Parkinson's disease.

  • Dopamine Synthesis : The compound acts as a precursor to dopamine, influencing various neurological functions related to mood, movement, and cognition.
  • Receptor Interaction : Dopamine interacts with several receptors (D1-D5), impacting pathways involved in motor control and reward mechanisms.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. Its ability to enhance dopamine levels suggests potential therapeutic applications in treating neurodegenerative diseases.

Antioxidant Properties

The compound exhibits antioxidant activity, which can mitigate oxidative stress—a significant factor in neurodegeneration. This property is attributed to the presence of hydroxyl groups that can scavenge free radicals.

Antidiabetic and Anticancer Activities

Emerging studies suggest that metabolites related to this compound may possess antidiabetic and anticancer properties. For instance, related phenolic compounds have shown effects on metabolic regulation and cancer cell proliferation .

Case Studies and Experimental Evidence

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
L-DOPA Direct precursor to dopamineWidely used in Parkinson’s treatment
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate Similar structure without amino groupLimited studies on neurological effects
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate Different substitution patternPotentially similar but less explored

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural identity of methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride?

  • Methodology :

  • HPLC-UV/HRMS : Use reverse-phase HPLC with UV detection (e.g., at 254 nm) and high-resolution mass spectrometry to verify molecular weight and purity. Reference compounds with similar structures (e.g., methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride) are analyzed at ≥95% purity using these methods .
  • Melting Point Analysis : Compare observed melting points (e.g., 186–189°C for analogous hydrochloride salts) to literature values to confirm crystallinity and absence of impurities .
  • NMR Spectroscopy : Perform 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 4-hydroxy-3-methoxyphenyl group, ester carbonyl (~170 ppm), and ammonium chloride protons (~8–10 ppm) .

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

  • Methodology :

  • Stepwise Protection : Protect the phenolic -OH group (e.g., using tert-butyldimethylsilyl chloride) before esterification to prevent side reactions. Deprotect post-synthesis with tetrabutylammonium fluoride .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling reactions, as seen in the synthesis of related intermediates like (S)-benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride .
  • Acid Scavengers : Add triethylamine or DIPEA during hydrochloride salt formation to neutralize HCl and improve crystallinity .

Q. What are the key stability considerations for long-term storage of this compound?

  • Methodology :

  • Moisture Control : Store in airtight containers with desiccants (e.g., silica gel) at -20°C, as hydrochloride salts are hygroscopic and prone to hydrolysis .
  • Light Protection : Shield from UV light to prevent degradation of the methoxy and phenolic groups, as observed in structurally similar arylpropanoates .

Advanced Research Questions

Q. How does the stereochemistry of the amino acid moiety influence biological activity in enzyme inhibition studies?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Compare inhibitory activity against targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), as done with AChE/BChE-IN-3 hydrochloride (IC50_{50} values: 0.383–6.08 μM) .
  • Molecular Docking : Perform in silico docking studies (e.g., AutoDock Vina) to analyze interactions between the (R)- or (S)-enantiomer and enzyme active sites, referencing structural analogs like MY33-3 hydrochloride .

Q. What mechanistic insights explain the compound’s potential neuroprotective effects in oxidative stress models?

  • Methodology :

  • ROS Scavenging Assays : Quantify reactive oxygen species (ROS) reduction in neuronal cell lines using fluorescent probes (e.g., CM-H2DCFDA), as applied to 3'-(p-hydroxyphenyl)fluorescein (HPF) in oxidative stress studies .
  • Western Blotting : Assess activation of Nrf2/ARE pathways and upregulation of antioxidant enzymes (e.g., SOD, catalase) in primary astrocytes treated with the compound .

Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?

  • Methodology :

  • Solubility Screening : Use high-throughput shake-flask assays in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) to generate a solubility profile. Compare with analogs like methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride, which shows >50 mg/mL solubility in DMSO .
  • Co-solvency Studies : Evaluate solubility enhancement via co-solvents (e.g., PEG 400) or cyclodextrin complexation, as demonstrated for poorly soluble phenylalanine derivatives .

Notes for Experimental Design

  • Contradictions in Data : Variations in melting points (e.g., 186–189°C vs. 85–89°C for 3-(2-methoxyphenyl)propanoic acid) may arise from differences in crystallization solvents or salt forms .
  • Safety Protocols : Follow hazard codes H315 (skin irritation) and H319 (eye damage). Use PPE (gloves, goggles) and engineering controls (fume hoods) as per safety data for related hydrochlorides .

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